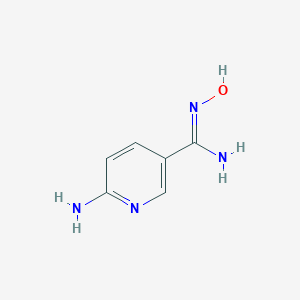

N3-Methylpyridine-3,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

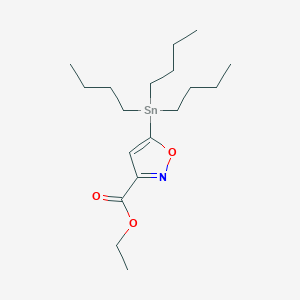

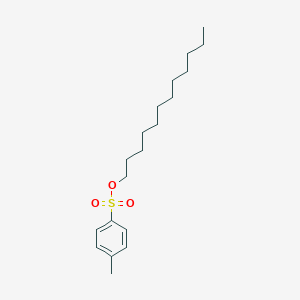

N3-Methylpyridine-3,4-diamine is a chemical compound with the CAS Number: 1796-73-2 . It has a molecular weight of 123.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N3-methyl-3,4-pyridinediamine . The InChI code for this compound is 1S/C6H9N3/c1-8-6-4-9-3-2-5 (6)7/h2-4,8H,1H3, (H2,7,9) .Physical And Chemical Properties Analysis

N3-Methylpyridine-3,4-diamine is a powder that is stored at room temperature . The melting point of this compound is between 112-114 degrees Celsius .Applications De Recherche Scientifique

Separation of Methylpyridine Isomers

- Scientific Field : Chemistry, specifically separation science .

- Application Summary : Methylpyridine derivatives are used in the separation of 3-methylpyridine (3MP) and 4-methylpyridine (4MP) isomers . These isomers are extremely difficult to separate by conventional means due to their near-identical boiling points .

- Methods of Application : The host compound N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine is used. When recrystallized from an equimolar mixture of 3MP and 4MP, it contained 91.6% 3MP . This is a significantly improved outcome compared with the alternate host compound N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine, which only enclathrated 70% of this isomer in the same experimental conditions .

- Results : The results suggest that the host compound has a preference for 3MP, which may be due to the short contact measuring less than the sum of the van der Waals radii of the involved atoms .

Halogenated Pyridine Derivative

- Scientific Field : Various industries, including pharmaceuticals .

- Application Summary : 5-Bromo-N3-methylpyridine-3,4-diamine, a halogenated pyridine derivative, is a versatile and highly sought-after chemical compound .

Synthesis of Complex Organic Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : N3-Methylpyridine-3,4-diamine is used in the synthesis of complex organic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Halogenated Pyridine Derivative

- Scientific Field : Various industries, including pharmaceuticals .

- Application Summary : 5-Bromo-N3-methylpyridine-3,4-diamine, a halogenated pyridine derivative, is a versatile and highly sought-after chemical compound .

Synthesis of Complex Organic Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : N3-Methylpyridine-3,4-diamine is used in the synthesis of complex organic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Halogenated Pyridine Derivative

Safety And Hazards

Propriétés

IUPAC Name |

3-N-methylpyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOXRPNGUADBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902932 |

Source

|

| Record name | NoName_3508 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-Methylpyridine-3,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

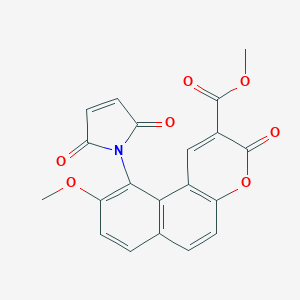

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

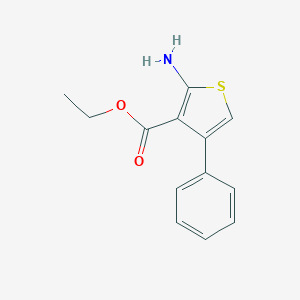

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)

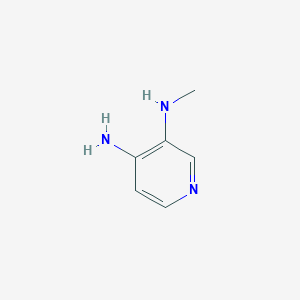

![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)